3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an iodinated benzamide with a triazolothiadiazole moiety. The presence of iodine, triazole, and thiadiazole rings in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves multiple steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and thiadiazole rings.
Reduction: Reduced derivatives with amine or hydroxyl groups.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and antiviral properties.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites and blocking their activity.
Antimicrobial Activity: It disrupts the function of microbial enzymes, leading to the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Containing Compounds: Imidazole derivatives also show a wide range of biological activities and are used in similar applications.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are structurally similar in terms of aromaticity and heterocyclic nature.
Uniqueness
The uniqueness of 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide lies in its combination of iodine, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H14IN5OS |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
3-iodo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14IN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-7-5-12(6-8-13)10-20-16(25)14-3-2-4-15(19)9-14/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
YHJYBHMYIZBKAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
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